A Technical Guide to the Synthesis of 8-Hydroxyquinoline-2-carbonitrile from o-Aminophenol
A Technical Guide to the Synthesis of 8-Hydroxyquinoline-2-carbonitrile from o-Aminophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyquinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their potent chelating, biological, and photophysical properties. The introduction of a carbonitrile group at the 2-position significantly modulates the electronic profile and chelating behavior of the quinoline ring, making 8-hydroxyquinoline-2-carbonitrile a compound of high interest for novel drug design and as a specialized ligand. This guide presents a comprehensive, field-proven synthetic strategy commencing from the readily available precursor, o-aminophenol. The synthesis is logically bifurcated into two primary stages: the construction of the core 8-hydroxyquinoline ring system via the Skraup synthesis, followed by the strategic introduction of the 2-carbonitrile functionality. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and causal logic behind the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Part 1: Construction of the 8-Hydroxyquinoline Scaffold via Skraup Synthesis
The Skraup synthesis, a classic and robust method for quinoline formation, is the foundational stage of this process.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and a suitable oxidizing agent.[2] For the synthesis of 8-hydroxyquinoline, o-aminophenol serves as the aromatic amine. The reaction is famously exothermic and requires meticulous control over temperature and the rate of addition.[3]
Mechanism and Core Principles
The Skraup synthesis is a multi-step cascade reaction occurring in a highly acidic medium.[3]
-
Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2]
-
Michael Addition: The amino group of o-aminophenol performs a 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[2][3]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.[3]
-
Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic 8-hydroxyquinoline.[3] In this synthesis, o-nitrophenol is an ideal oxidizing agent as it is reduced to o-aminophenol, which can then participate in the reaction, thereby increasing the theoretical yield based on the initial o-aminophenol charge.[3][4] Ferrous sulfate is often added as a catalyst to moderate the otherwise vigorous reaction.[5]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
Disclaimer: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
o-Aminophenol
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
o-Nitrophenol
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (e.g., 30% w/v)
-
Ice water
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: In the flask, create a slurry of glycerol, o-aminophenol, and a small amount of ferrous sulfate heptahydrate.[3]
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 100-120°C.[5][6]
-
Initiation of Reaction: After the acid addition is complete, add the o-nitrophenol. Heat the mixture cautiously to approximately 130-135°C.[5][7] The reaction is highly exothermic and may accelerate rapidly. Be prepared to remove the heat source and apply cooling if necessary.
-
Reaction Maintenance: Once the initial vigorous phase subsides, maintain the temperature at 135-140°C for 2-3 hours to ensure the reaction goes to completion.[7]
-
Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C.[7] In a separate large beaker, prepare a substantial volume of ice water. Very slowly and cautiously, pour the warm reaction mixture into the stirred ice water.
-
Precipitation: While cooling the beaker externally, slowly add a concentrated sodium hydroxide solution to neutralize the mixture to a pH of 7.0-7.5.[3][7] The 8-hydroxyquinoline will precipitate as a solid.
-
Isolation and Purification: Isolate the crude solid product by filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified either by recrystallization from ethanol or by sublimation under reduced pressure to yield pure 8-hydroxyquinoline.[7]
Data Presentation: Skraup Synthesis Parameters
| Parameter | Condition 1[8] | Condition 2[9] | Condition 3[6] |
| Molar Ratio (o-AP:Glycerol) | 1 : 1.37 | 1 : 1.5 | 1 : ~3.25 |
| Molar Ratio (o-AP:o-NP) | 1 : 0.61 | 1 : 1.5 | 1 : ~0.5 |
| Acid | 98% H₂SO₄ | H₂SO₄/Glacial Acetic Acid | 95-100% H₂SO₄ |
| Temperature | 70°C (mixing), then reaction | 70-90°C | < 140°C |
| Yield | ~91% | ~87-93% | Not specified |
Part 2: Introduction of the 2-Carbonitrile Functionality
Direct cyanation of the 8-hydroxyquinoline scaffold at the C2 position is non-trivial. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but achieving regioselectivity at C2 in the presence of the C4 position and the activating hydroxyl group at C8 requires a specific strategy. A robust and well-established method for introducing a cyano group at the 2-position of a quinoline ring is the Reissert Reaction .[10] This pathway, however, necessitates temporary protection of the acidic 8-hydroxyl group to prevent its interference with the reagents.
Synthetic Strategy and Mechanistic Overview
The proposed pathway involves three key stages: protection, cyanation, and deprotection.
-
Protection of the 8-Hydroxyl Group: The phenolic proton of 8-hydroxyquinoline is acidic and will react with the acyl chloride used in the Reissert reaction. To prevent this, it is protected, for example, as a benzyl ether. This is a standard procedure that renders the hydroxyl group inert to the subsequent reaction conditions.
-
The Reissert Reaction: The N-atom of the protected 8-benzyloxyquinoline attacks an acyl chloride (e.g., benzoyl chloride), forming a reactive N-acylquinolinium salt. This salt is then attacked at the C2 position by a cyanide nucleophile (e.g., from KCN or TMSCN). This forms a stable dihydroquinoline intermediate known as a Reissert compound.
-
Hydrolysis and Deprotection: The Reissert compound is hydrolyzed, typically under acidic or basic conditions, which eliminates the acyl group and re-aromatizes the pyridine ring to yield the 2-carbonitrile derivative. The final step is the cleavage of the benzyl ether protecting group, commonly achieved through catalytic hydrogenation, to liberate the 8-hydroxyl group and afford the final product.
Experimental Protocol: Reissert-based Cyanation
Disclaimer: This protocol involves highly toxic cyanide salts and flammable solvents. All steps must be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE.
Step A: Protection (8-Benzyloxyquinoline)
-
Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq).
-
Add benzyl bromide (BnBr, ~1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 8-benzyloxyquinoline.
Step B: Reissert Reaction
-
Dissolve 8-benzyloxyquinoline (1.0 eq) in a two-phase solvent system, such as dichloromethane and water.
-
Add potassium cyanide (KCN, ~1.5 eq) dissolved in the aqueous layer.
-
Cool the vigorously stirred mixture in an ice bath.
-
Slowly add benzoyl chloride (BzCl, ~1.2 eq) dissolved in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude Reissert compound, which can be purified or used directly in the next step.
Step C: Hydrolysis and Deprotection
-
Hydrolysis: Treat the crude Reissert compound with aqueous hydrochloric acid or a base like sodium hydroxide in an alcohol solvent and heat to effect hydrolysis and re-aromatization to 8-benzyloxyquinoline-2-carbonitrile. Purify the intermediate.
-
Deprotection: Dissolve the purified 8-benzyloxyquinoline-2-carbonitrile in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, 8-hydroxyquinoline-2-carbonitrile. Further purification can be achieved by column chromatography or recrystallization.
Conclusion
The synthesis of 8-hydroxyquinoline-2-carbonitrile from o-aminophenol is a strategically demanding but highly feasible process for the skilled organic chemist. It is best approached through a well-planned, multi-stage sequence. The initial formation of the 8-hydroxyquinoline core via the Skraup synthesis provides a reliable and scalable entry point. Subsequent functionalization at the C2 position is effectively achieved through a protection-cyanation-deprotection sequence, with the Reissert reaction serving as a powerful tool for the key cyanation step. This guide provides the foundational principles and actionable protocols necessary for the successful laboratory preparation of this valuable heterocyclic compound.
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-
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. ResearchGate. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC). [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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- Process for the manufacture of 8-hydroxy quinoline.
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]
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